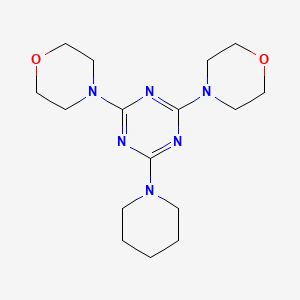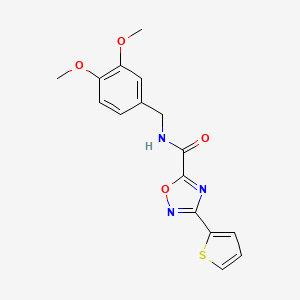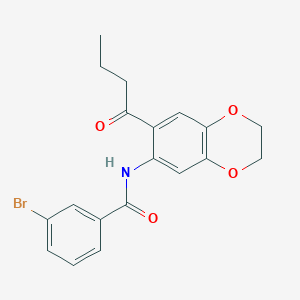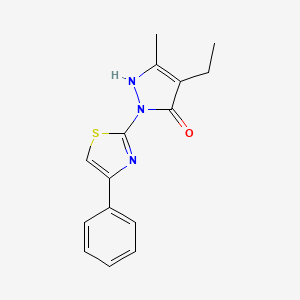
2,4-Di(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE is a complex organic compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The presence of morpholine and piperidine groups in the structure enhances its biological activity and makes it a valuable compound for research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE typically involves the reaction of cyanuric chloride with morpholine and piperidineThe reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the reaction efficiency, reduce reaction time, and improve yield and purity. This method involves the use of a multimode reactor, which provides uniform heating and better control over reaction parameters .
化学反应分析
Types of Reactions
4-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Condensation Reactions: It can react with carboxylic acids and amines to form amides and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves the use of bases like sodium carbonate or triethylamine.
Condensation Reactions: Often carried out in solvents like tetrahydrofuran (THF) with catalysts such as dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications .
科学研究应用
4-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of monoamine oxidase (MAO) and other enzymes.
Antimicrobial Agents: The compound and its derivatives have shown promising activity against various bacterial strains.
Material Science: It is used in the synthesis of polymers and nanomaterials for various industrial applications.
作用机制
The mechanism of action of 4-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE involves the inhibition of specific enzymes by binding to their active sites. The morpholine and piperidine groups enhance the binding affinity and selectivity towards the target enzymes. This compound primarily targets enzymes involved in neurotransmitter metabolism, such as monoamine oxidase .
相似化合物的比较
Similar Compounds
- 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline
- 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid
Uniqueness
4-(4-MORPHOLINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE is unique due to the presence of both morpholine and piperidine groups, which provide enhanced biological activity and selectivity. This makes it a valuable compound for developing new therapeutic agents and industrial materials .
属性
分子式 |
C16H26N6O2 |
|---|---|
分子量 |
334.42 g/mol |
IUPAC 名称 |
4-(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C16H26N6O2/c1-2-4-20(5-3-1)14-17-15(21-6-10-23-11-7-21)19-16(18-14)22-8-12-24-13-9-22/h1-13H2 |
InChI 键 |
CPGOZHFCBPXKLT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11063906.png)
![3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline](/img/structure/B11063911.png)

![1-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)naphthalen-2-ol](/img/structure/B11063913.png)
![6-methoxy-9-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11063923.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063928.png)

![methyl N-[(quinolin-2-ylsulfanyl)acetyl]leucinate](/img/structure/B11063944.png)
![N-1-adamantyl-2-[(1-adamantylacetyl)amino]benzamide](/img/structure/B11063948.png)
![N-{4-[(2-fluorophenyl)(thiophen-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11063950.png)
![ethyl (5-{[(3,4-dimethoxyphenyl)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B11063956.png)
![ethyl 2-({[4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11063957.png)
![methyl 2-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11063959.png)

